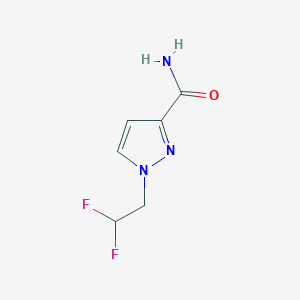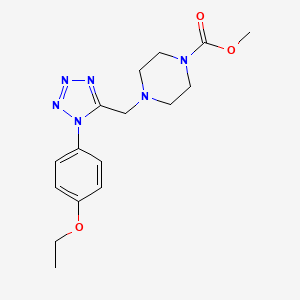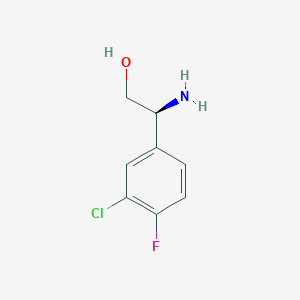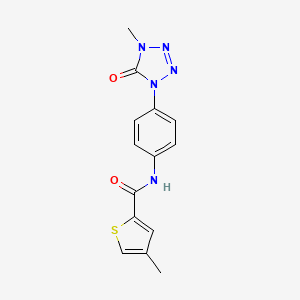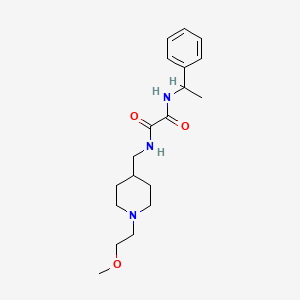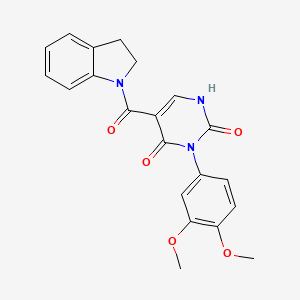
3-(3,4-dimethoxyphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound has been shown to have neuroprotective effects and can prevent neuronal death in several experimental models of neurodegenerative diseases.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of bis(indoline-2,3-diones) and their transformation into novel bis(spirooxindoles) incorporating heterocyclic derivatives demonstrates the versatility of these compounds as precursors in organic synthesis. Such transformations afford derivatives with potential applications in medicinal chemistry due to their complex and biologically relevant structures (Ghozlan et al., 2017).
Biological Activities and Potential Applications
The modification of pyrrolo[3,4-a]carbazoles with additional moieties such as succinimide indicates the potential for creating compounds with specific biological activities. These chemical modifications can lead to the synthesis of molecules with unique pharmacological profiles, indicating the broad application of these compounds in drug discovery (Bleile et al., 2005).
Antimicrobial Applications
The synthesis of pyridopyrimidine derivatives and their evaluation as antimicrobial agents highlight the potential use of these compounds in the development of new antibacterial and antifungal treatments. This research suggests that modifications to the pyrimidine structure can yield compounds with significant antimicrobial activities (Alwan et al., 2014).
Photophysical Properties and Applications
The design and synthesis of pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism. Such properties suggest these compounds' potential as materials in photophysical applications, including fluorescent sensors and optoelectronic devices (Yan et al., 2017).
properties
IUPAC Name |
5-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dimethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-28-17-8-7-14(11-18(17)29-2)24-20(26)15(12-22-21(24)27)19(25)23-10-9-13-5-3-4-6-16(13)23/h3-8,11-12H,9-10H2,1-2H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPXOEVGPGXXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-5-(indoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2988758.png)
![2-((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2988759.png)

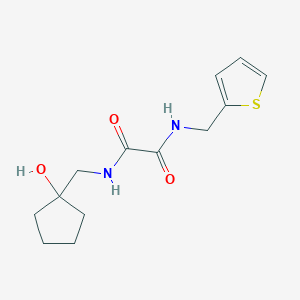


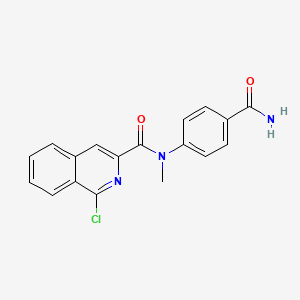
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)

